molecular formula C31H31N5O5S B2920134 2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1173774-91-8

2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No. B2920134
CAS RN: 1173774-91-8
M. Wt: 585.68
InChI Key: GAQCLZDVMAHVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Antitumor Activity

A study by Tai, Lin, and Liang (2019) focused on the synthesis of a new 2-(2’-aminophenyl)benzimidazole derivative, which shares structural similarities with the compound . This derivative exhibited antitumor activities against human hepatoma and colon carcinoma cells (Tai, Lin, & Liang, 2019).

Synthesis and Chemical Properties

Shiau et al. (1989) detailed the reactions of 2-aminothiobenzamide with isocyanates, leading to the synthesis of compounds including 2, 3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-one, which are structurally related to the compound in focus (Shiau, Chern, Tien, & Liu, 1989).

Anti-tubercular Agents

Maurya et al. (2013) synthesized various substituted benzimidazole derivatives, including compounds structurally akin to the compound , and evaluated their anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).

Fluorescence Signaling and Chemosensor Applications

Mukherjee et al. (2014) investigated 2-(2-aminophenyl)benzimidazole-based receptors for HSO4− ions, demonstrating their use in fluorescence signaling and as chemosensors, which could potentially apply to the compound (Mukherjee et al., 2014).

Analgesic and Anti-inflammatory Activities

Research by Alagarsamy et al. (2011) focused on synthesizing novel quinazolin-4(3H)-ones with analgesic and anti-inflammatory properties, which might be relevant for similar structures like the compound under discussion (Alagarsamy et al., 2011).

Pharmaceutical Applications

Sun et al. (2019) synthesized fluorine-substituted benzimidazole derivatives with significant anti-inflammatory activity, indicating potential pharmaceutical applications for similar compounds (Sun, Gao, Wang, & Hou, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-8-7-9-22(16-20)41-3)42-31-35-24-11-6-5-10-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-19-12-14-21(40-2)15-13-19/h5-16,25-26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQCLZDVMAHVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.